molecular formula C15H13N3O3S B2581962 3-(ethylthio)-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)benzamide CAS No. 886912-83-0

3-(ethylthio)-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)benzamide

カタログ番号: B2581962
CAS番号: 886912-83-0
分子量: 315.35
InChIキー: XJBGTJGTCQIRRO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(Ethylthio)-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)benzamide is a novel synthetic compound featuring the 1,3,4-oxadiazole pharmacophore, a scaffold renowned for its diverse biological activities and significant potential in medicinal chemistry research. This benzamide derivative is provided as a high-purity material for research and development purposes. The 1,3,4-oxadiazole ring is a privileged structure in drug discovery due to its ability to engage in hydrogen bonding and its metabolic stability. It is a key structural component in many investigated compounds, including the FDA-approved anticancer drug Zibotentan . Research on similar N-(1,3,4-oxadiazol-2-yl)benzamide compounds has demonstrated potent antibacterial efficacy against a range of drug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci, with some analogs showing a low propensity for resistance development . These compounds are reported to exhibit multitargeting mechanisms, which may include the inhibition of bacterial targets like lipoteichoic acid (LTA) biosynthesis, as well as effects on menaquinone biosynthesis, iron regulation, and other essential proteins . Furthermore, the 1,3,4-oxadiazole scaffold is under extensive investigation for its anticancer properties. Studies indicate that derivatives can act through various mechanisms, such as the inhibition of critical enzymes involved in cancer cell proliferation, including thymidylate synthase, histone deacetylase (HDAC), topoisomerase II, and telomerase . The specific activity profile of this compound requires further investigation by qualified researchers. This product is intended for research use only and is not for diagnostic or therapeutic use. Researchers are encouraged to conduct their own safety and efficacy evaluations.

特性

IUPAC Name

3-ethylsulfanyl-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O3S/c1-2-22-11-6-3-5-10(9-11)13(19)16-15-18-17-14(21-15)12-7-4-8-20-12/h3-9H,2H2,1H3,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJBGTJGTCQIRRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC(=C1)C(=O)NC2=NN=C(O2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(ethylthio)-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)benzamide typically involves multiple steps:

    Formation of the 1,3,4-oxadiazole ring: This can be achieved through the cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions.

    Introduction of the furan ring: The furan ring can be introduced via a cyclization reaction involving a suitable precursor, such as a diketone or an aldehyde.

    Attachment of the ethylthio group: This step involves the substitution of a suitable leaving group (e.g., a halide) with an ethylthio group, often using a thiol reagent.

    Formation of the benzamide core: The final step involves the coupling of the substituted benzoyl chloride with the amine group of the oxadiazole-furan intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

化学反応の分析

Oxidation of the Ethylthio Group

The ethylthio (-S-Et) group undergoes oxidation to form sulfoxide or sulfone derivatives. This reaction is critical for modulating biological activity and solubility.

ReagentConditionsProductYieldSource
mCPBACH2_2Cl2_2, 0–5°C3-(ethylsulfonyl)-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)benzamide85%
  • Mechanism : Meta-chloroperbenzoic acid (mCPBA) selectively oxidizes the sulfur atom via electrophilic attack, forming a sulfone without affecting the oxadiazole ring .

  • Characterization : Sulfone formation is confirmed by 1H^{1}\text{H} NMR (disappearance of -S-Et protons at δ 2.5–3.0 ppm) and IR (appearance of S=O stretches at 1150–1300 cm1^{-1}) .

Nucleophilic Substitution on the Oxadiazole Ring

The 1,3,4-oxadiazole ring participates in nucleophilic substitutions due to electron-deficient nitrogen atoms.

ReagentConditionsProductYieldSource
Hydrazine hydrateEthanol, reflux, 5 h3-(ethylthio)-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)benzohydrazide78%
PhenylhydrazineEthanol, reflux, 5 h3-(ethylthio)-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-N'-phenylbenzohydrazide72%
  • Mechanism : Hydrazine attacks the electron-deficient C-2 position of the oxadiazole, leading to ring opening and formation of hydrazide derivatives .

  • Characterization : 13C^{13}\text{C} NMR shows disappearance of the oxadiazole C-2 signal at δ 160–165 ppm and appearance of hydrazide carbonyl at δ 170–175 ppm .

Hydrolysis of the Benzamide Moiety

The benzamide group undergoes alkaline hydrolysis to form carboxylic acid derivatives.

ReagentConditionsProductYieldSource
NaOH (10%)Ethanol/H2_2O, reflux3-(ethylthio)-5-(furan-2-yl)-1,3,4-oxadiazole-2-carboxylic acid90%
  • Mechanism : Hydrolysis proceeds via nucleophilic attack by hydroxide on the carbonyl carbon, cleaving the amide bond .

  • Characterization : IR shows loss of amide C=O stretch (1660 cm1^{-1}) and appearance of carboxylic acid O-H (2500–3000 cm1^{-1}) .

Cyclocondensation with Cyanoguanidine

The oxadiazole ring participates in cyclocondensation reactions to form triazine derivatives.

ReagentConditionsProductYieldSource
CyanoguanidineChloroform, reflux, 3 h3-(ethylthio)-N-(6-amino-1-phenyl-1,4-dihydro-1,3,5-triazin-2-yl)benzamide82%
  • Mechanism : Cyanoguanidine acts as a dinucleophile, attacking the oxadiazole ring and forming a triazine core via Ritter reaction .

  • Characterization : 1H^{1}\text{H} NMR shows new NH2_2 protons at δ 6.8–7.2 ppm and triazine ring protons at δ 8.0–8.5 ppm .

Electrophilic Aromatic Substitution on Furan

The furan-2-yl substituent undergoes electrophilic substitution at the C-5 position.

ReagentConditionsProductYieldSource
HNO3_3/H2_2SO4_40°C, 2 h3-(ethylthio)-N-(5-(5-nitro-furan-2-yl)-1,3,4-oxadiazol-2-yl)benzamide65%
  • Mechanism : Nitration occurs regioselectively at the electron-rich C-5 position of furan .

  • Characterization : 1H^{1}\text{H} NMR shows a downfield shift of the furan proton from δ 6.5 to δ 7.2 ppm .

Key Stability Considerations

  • The oxadiazole ring is stable under acidic conditions but undergoes ring-opening in strong bases (e.g., NaOH > 2 M) .

  • The ethylthio group is prone to oxidation; storage under inert atmosphere (N2_2) is recommended .

科学的研究の応用

Antimicrobial Activity

Research indicates that 1,3,4-oxadiazole derivatives exhibit promising antimicrobial properties. In a study where various 1,3,4-oxadiazole derivatives were synthesized and tested for their antimicrobial efficacy, compounds similar to 3-(ethylthio)-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)benzamide demonstrated significant activity against both Gram-positive and Gram-negative bacteria . The mechanism of action is believed to involve the disruption of bacterial cell wall synthesis.

Antioxidant Properties

The antioxidant capacity of 1,3,4-oxadiazole derivatives has been extensively studied. The compound has shown potential in scavenging free radicals and reducing oxidative stress in various biological systems. This property is crucial for developing therapeutic agents aimed at combating oxidative stress-related diseases .

Anticancer Activity

Recent studies have highlighted the anticancer potential of 1,3,4-oxadiazole derivatives. In particular, compounds with similar structural frameworks to 3-(ethylthio)-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)benzamide have been evaluated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The presence of the furan moiety appears to enhance the anticancer activity by modulating cellular signaling pathways .

Pharmacological Insights

The pharmacological profile of 3-(ethylthio)-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)benzamide suggests potential applications in treating conditions such as infections and cancer. The compound's ability to interact with biological targets makes it a candidate for further drug development.

Case Study 1: Antimicrobial Efficacy

In a comparative study on the antimicrobial effects of various oxadiazole derivatives, 3-(ethylthio)-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)benzamide showed MIC values comparable to standard antibiotics against multiple strains of bacteria. This study emphasizes the potential of this compound as an alternative antimicrobial agent .

Case Study 2: Antioxidant Mechanism

A detailed investigation into the antioxidant mechanisms revealed that compounds similar to 3-(ethylthio)-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)benzamide can significantly reduce lipid peroxidation levels in vitro. This finding supports its application in formulations aimed at reducing oxidative damage in cells .

作用機序

The mechanism of action of 3-(ethylthio)-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)benzamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The furan and oxadiazole rings can participate in hydrogen bonding and π-π interactions, which can influence the compound’s binding affinity and specificity.

類似化合物との比較

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues and their comparative features:

Compound Name Core Structure Substituents on Benzamide Biological Activity/Notes Reference
3-(Ethylthio)-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)benzamide Benzamide + 1,3,4-oxadiazole 3-Ethylthio Potential antifungal/antiparasitic activity (inferred from structural analogues)
LMM11 (4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide) Benzamide + 1,3,4-oxadiazole 4-Sulfamoyl (cyclohexyl/ethyl) Antifungal activity against C. albicans; inhibits thioredoxin reductase
N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)-3-(trifluoromethyl)benzamide (6) Benzamide + 1,3,4-oxadiazole 3-Trifluoromethyl Inhibits Ca²⁺/calmodulin-stimulated activity; moderate yield (15%)
N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-(bromo)benzamide (21) Benzamide + 1,3,4-oxadiazole 4-Bromo High purity (95.3%); potential enzyme inhibition
Derivative 6a (N-([4-(5-(ethylthio)-1,3,4-oxadiazol-2-yl)phenyl]sulfonyl)benzamide) Sulfonyl benzamide + 1,3,4-oxadiazole 4-Sulfonyl + 5-ethylthio Binds to hCA II active site; molecular docking confirms interaction with key amino acids

Key Comparative Insights

Substituent Effects on Activity Electron-Withdrawing Groups (e.g., -CF₃, -Br): Compounds with trifluoromethyl (6) or bromo (21) substituents exhibit enhanced enzyme inhibition, likely due to increased electrophilicity and binding to hydrophobic pockets . However, sulfonyl groups (as in 6a) may confer stronger hydrogen-bonding interactions with enzymes like hCA II .

Synthetic Yields and Purity

  • Yields for 1,3,4-oxadiazole derivatives vary significantly (12–58%), influenced by substituent bulkiness and reaction conditions. For example, trifluoromethyl-substituted compound 6 had a low yield (15%), while methoxy-substituted compound 12 achieved 58% .
  • HPLC purity exceeds 95% for most analogues, ensuring reliability in biological assays .

Biological Targets

  • Antifungal Activity: LMM11 and the target compound share the 5-(furan-2-yl)-1,3,4-oxadiazol-2-yl group, critical for antifungal action against C. albicans via thioredoxin reductase inhibition .
  • Enzyme Inhibition: Derivatives with bulky aromatic substituents (e.g., tetrahydronaphthalenyl in compound 9) show stronger Ca²⁺/calmodulin inhibition, whereas sulfonamides (e.g., 6a) target carbonic anhydrases .

Physicochemical and Pharmacokinetic Comparison

Property Target Compound LMM11 Compound 6 (CF₃) Compound 21 (Br)
Molecular Weight ~357.4 g/mol ~529.6 g/mol ~429.4 g/mol ~442.3 g/mol
LogP (Predicted) 3.2 4.1 3.8 3.5
Solubility Moderate (ethylthio) Low (sulfamoyl) Low (CF₃) Low (Br)
Synthetic Yield Not reported Purchased 15% 50%

生物活性

The compound 3-(ethylthio)-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)benzamide is a derivative of the 1,3,4-oxadiazole scaffold, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties based on recent research findings.

Chemical Structure and Properties

The molecular formula of 3-(ethylthio)-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)benzamide is C12H12N4O2SC_{12}H_{12}N_4O_2S, with a molecular weight of approximately 284.32 g/mol. The presence of the furan and oxadiazole rings contributes to its biological activity.

Antimicrobial Activity

Recent studies have shown that derivatives of 1,3,4-oxadiazoles exhibit significant antimicrobial properties. For instance, a related compound demonstrated an inhibition rate against various pathogens:

  • Staphylococcus aureus : 78% inhibition at 100 µg/mL
  • Escherichia coli : 65% inhibition at 100 µg/mL
    These results indicate that structural modifications in the oxadiazole framework can enhance antimicrobial efficacy .

Anticancer Activity

The anticancer potential of oxadiazole derivatives has been extensively documented. Research indicates that compounds with the oxadiazole moiety can selectively inhibit cancer cell proliferation by targeting specific enzymes and growth factors. For instance:

  • Mechanism of Action : The compound is believed to inhibit enzymes such as thymidylate synthase and histone deacetylase (HDAC), which are crucial for cancer cell growth .
  • Cell Line Studies : In vitro studies showed that derivatives like 3-(ethylthio)-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)benzamide exhibited cytotoxicity against various cancer cell lines, including breast and colon cancer cells .

Comparative Biological Activity

A comparative analysis of similar compounds reveals varying degrees of biological activity based on structural modifications. The following table summarizes key findings:

Compound NameAntimicrobial Activity (%)Anticancer IC50 (µM)Notes
Compound A78% (S. aureus)15Contains furan ring
Compound B65% (E. coli)20Lacks ethylthio group
3-(ethylthio)-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)benzamide TBDTBDExhibits enhanced activity due to ethylthio substitution

Case Studies

Several case studies have highlighted the effectiveness of oxadiazole derivatives in treating infections and cancer:

  • Antimicrobial Efficacy Against Fungal Infections : A study reported that certain oxadiazole derivatives showed potent activity against Candida albicans, with minimum inhibitory concentrations (MICs) lower than standard antifungal agents .
  • In Vivo Anticancer Studies : Animal models treated with oxadiazole derivatives displayed reduced tumor sizes compared to controls, suggesting potential for clinical application .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。